molecular formula C26H24N2O4S B2773300 2-{4-oxo-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-1-yl}-N-phenylacetamide CAS No. 895651-14-6

2-{4-oxo-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-1-yl}-N-phenylacetamide

Cat. No.: B2773300
CAS No.: 895651-14-6
M. Wt: 460.55
InChI Key: WOXLFVDIJFTLNQ-UHFFFAOYSA-N
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Description

2-{4-oxo-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-1-yl}-N-phenylacetamide is a complex organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-oxo-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-1-yl}-N-phenylacetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Acylation: The final step involves the acylation of the quinoline derivative with phenylacetamide using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{4-oxo-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-1-yl}-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-{4-oxo-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-1-yl}-N-phenylacetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-((4-methylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide
  • 2-(3-((4-chlorophenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide

Uniqueness

The uniqueness of 2-{4-oxo-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-1-yl}-N-phenylacetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group can affect the compound’s steric and electronic properties, potentially leading to different interactions with molecular targets compared to its analogs.

Properties

IUPAC Name

2-[4-oxo-3-(4-propan-2-ylphenyl)sulfonylquinolin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4S/c1-18(2)19-12-14-21(15-13-19)33(31,32)24-16-28(23-11-7-6-10-22(23)26(24)30)17-25(29)27-20-8-4-3-5-9-20/h3-16,18H,17H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXLFVDIJFTLNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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